molecular formula C7H10N2O4S B2739067 Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate CAS No. 2107052-74-2

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate

Cat. No.: B2739067
CAS No.: 2107052-74-2
M. Wt: 218.23
InChI Key: QURHNZYBLDJEFQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a sulfamoyl group at the 5-position and a carboxylate ester group at the 3-position of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrrole ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-5-sulfamoylpyrrole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.

    Methyl 1-methyl-4-sulfamoylpyrrole-3-carboxylate: Similar structure but with the sulfamoyl group at the 4-position.

    Methyl 1-methyl-5-sulfamoylindole-3-carboxylate: Similar structure but with an indole ring instead of a pyrrole ring.

Uniqueness

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate is unique due to the specific positioning of the sulfamoyl and carboxylate groups on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURHNZYBLDJEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1S(=O)(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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